molecular formula C4HBrLiNO2S B1435560 Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate CAS No. 1803594-42-4

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate

Cat. No.: B1435560
CAS No.: 1803594-42-4
M. Wt: 214 g/mol
InChI Key: LIQDYRFHYWBABX-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is a chemical compound that features a lithium ion coordinated to a 5-bromo-1,3-thiazole-2-carboxylate moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate plays a significant role in biochemical reactions. The thiazole ring in its structure is known to interact with various enzymes and proteins. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antiviral activities . The lithium ion in the compound can influence the activity of enzymes such as glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes including glycogen metabolism and cell signaling . The bromine atom may also contribute to the compound’s reactivity and interaction with biomolecules.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GSK-3. By inhibiting GSK-3, the compound can modulate pathways related to cell proliferation, differentiation, and apoptosis . Additionally, the compound may affect gene expression and cellular metabolism, potentially leading to changes in the production of key metabolites and proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The lithium ion can inhibit GSK-3 by competing with magnesium ions, which are essential for the enzyme’s activity . This inhibition can lead to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway. The thiazole ring may also interact with other proteins and enzymes, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating cell signaling pathways and reducing inflammation . At higher doses, toxic or adverse effects may be observed, including potential damage to organs and tissues. It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes such as GSK-3, influencing metabolic flux and the levels of key metabolites . Additionally, the thiazole ring may be metabolized by specific enzymes, leading to the production of metabolites that can further interact with cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, where it can exert its effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate typically involves the reaction of 5-bromo-1,3-thiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the lithium hydroxide, forming the lithium salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in drug development and other scientific applications .

Properties

IUPAC Name

lithium;5-bromo-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQDYRFHYWBABX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrLiNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-42-4
Record name lithium(1+) ion 5-bromo-1,3-thiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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